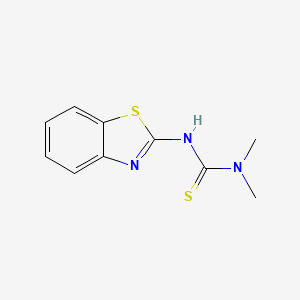

N'-1,3-benzothiazol-2-yl-N,N-dimethylthiourea

Übersicht

Beschreibung

Benzothiazole (BT) is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications . They have been investigated extensively and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can be synthesized via hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For example, some synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Wissenschaftliche Forschungsanwendungen

Optical Materials

Benzothiazole derivatives, including BT-DMTU, have been studied for their optical properties. Researchers have explored their potential as components in optical devices, sensors, and luminescent materials . These applications arise from the compound’s electronic structure and its ability to absorb and emit light.

Biological Activities

BT-DMTU exhibits diverse biological activities, making it an intriguing subject for research:

a. Antifungal Activity: Studies have highlighted BT-DMTU’s antifungal properties. It has shown efficacy against fungal pathogens, making it a potential candidate for antifungal drug development .

b. Antiprotozoal Activity: BT-DMTU has also demonstrated antiprotozoal effects. Researchers have investigated its activity against protozoan parasites, which could be relevant for combating diseases caused by these organisms .

c. Antimicrobial Activity: The compound exhibits antimicrobial properties, suggesting its potential as an antibacterial or antiviral agent. Further studies are needed to explore its mechanism of action and specificity .

d. Anticancer Potential: BT-DMTU has been evaluated for its anticancer properties. Researchers have investigated its effects on cancer cell lines, including its cytotoxicity and potential as a chemotherapeutic agent .

e. Anticonvulsant Properties: Studies have explored BT-DMTU’s anticonvulsant activity. Its effects on neuronal excitability and seizure control are of interest .

f. Antihypertensive Effects: BT-DMTU may have antihypertensive properties. Researchers have investigated its impact on blood pressure regulation and vascular function .

g. Antidiabetic Potential: The compound has been studied for its potential in managing diabetes. Its effects on glucose metabolism and insulin sensitivity are areas of interest .

h. Anti-Inflammatory Activity: BT-DMTU exhibits anti-inflammatory effects, which could be relevant for conditions involving inflammation .

Larvicidal and Adulticidal Activities

Researchers have investigated BT-DMTU’s effects on Aedes aegypti, a mosquito species responsible for transmitting diseases like dengue and Zika. The compound shows promise as a larvicide and adulticide .

Wirkmechanismus

Target of Action

N’-1,3-Benzothiazol-2-yl-N,N-dimethylthiourea is a benzothiazole derivative. Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities Benzothiazole derivatives have been discussed against the target dpre1 in the context of anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

Admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating bactericidal activity .

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the reaction conditions may influence the properties of the resulting compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-13(2)10(14)12-9-11-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKIAKVYCNVNHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324766 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea | |

CAS RN |

6423-79-6 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)

![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)

![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)

![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)

![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)

![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)

![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)